1-[[5-(4-Chlorophenyl)-1,3-oxazol-2-yl]methyl]piperidin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[[5-(4-Chlorophenyl)-1,3-oxazol-2-yl]methyl]piperidin-4-ol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is a piperidine derivative that contains an oxazole ring and a chlorophenyl group attached to it. It is also known by its chemical name, OCPCA.
Mechanism of Action
The mechanism of action of OCPCA is not fully understood, but it is believed to involve its interaction with the sigma-1 receptor. This interaction may modulate the activity of other receptors and ion channels, leading to changes in neuronal excitability and neurotransmitter release. OCPCA may also affect intracellular signaling pathways, leading to changes in gene expression and protein synthesis.
Biochemical and Physiological Effects:
OCPCA has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that OCPCA can modulate the activity of ion channels and receptors, including the NMDA receptor and the voltage-gated sodium channel. It has also been shown to affect the release of neurotransmitters, such as dopamine and glutamate. In vivo studies have demonstrated that OCPCA can modulate pain perception and memory formation.
Advantages and Limitations for Lab Experiments
The primary advantage of using OCPCA in lab experiments is its high affinity for the sigma-1 receptor. This makes it a valuable tool for studying the role of this receptor in various physiological processes. However, one limitation of using OCPCA is its potential for off-target effects. OCPCA may interact with other receptors and ion channels, leading to unintended effects. Additionally, the synthesis of OCPCA is complex and requires specialized equipment and expertise.
Future Directions
There are several future directions for research involving OCPCA. One area of interest is the development of more selective sigma-1 receptor ligands that can be used to study the role of this receptor in greater detail. Another area of interest is the use of OCPCA in the development of new therapeutics for various neurological disorders, such as Alzheimer's disease and chronic pain. Additionally, further studies are needed to fully understand the mechanism of action of OCPCA and its potential off-target effects.
Synthesis Methods
The synthesis of OCPCA involves a multi-step process that requires specialized equipment and expertise. The first step involves the preparation of the oxazole ring, which is achieved through a reaction between 4-chlorobenzaldehyde and glycine. The resulting product is then reacted with piperidine to form the final compound, OCPCA. This synthesis method has been optimized to yield high purity and high yield of OCPCA.
Scientific Research Applications
OCPCA has been extensively studied for its potential applications in various fields of research. One of the primary areas of interest is its use as a research tool in neuroscience. OCPCA has been shown to have a high affinity for the sigma-1 receptor, which is involved in various physiological processes, including pain perception, memory, and learning. This makes OCPCA a valuable tool for studying the role of sigma-1 receptors in these processes.
properties
IUPAC Name |
1-[[5-(4-chlorophenyl)-1,3-oxazol-2-yl]methyl]piperidin-4-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O2/c16-12-3-1-11(2-4-12)14-9-17-15(20-14)10-18-7-5-13(19)6-8-18/h1-4,9,13,19H,5-8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMCDHXCOIUJJBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)CC2=NC=C(O2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[[5-(4-Chlorophenyl)-1,3-oxazol-2-yl]methyl]piperidin-4-ol |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.